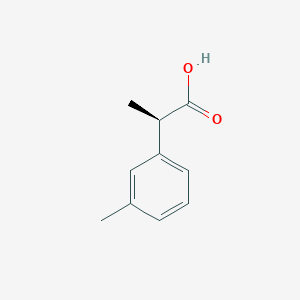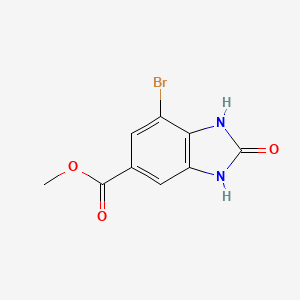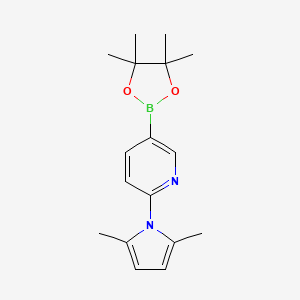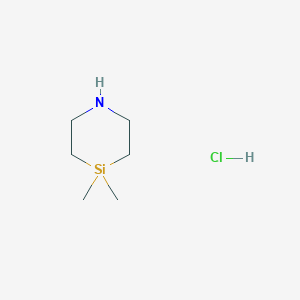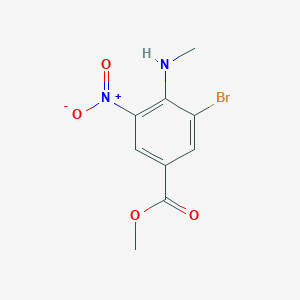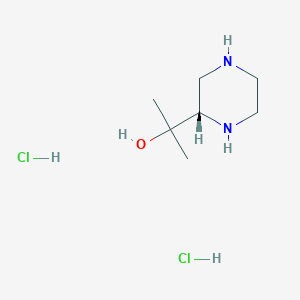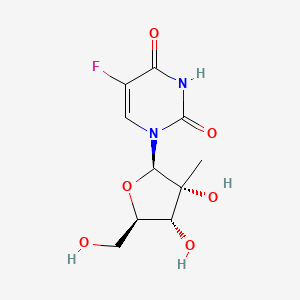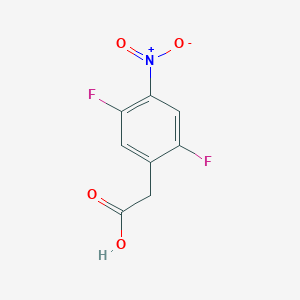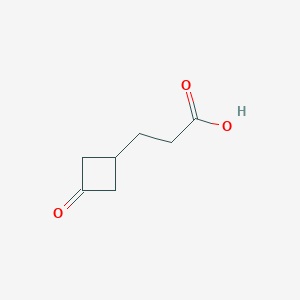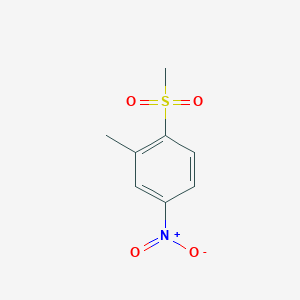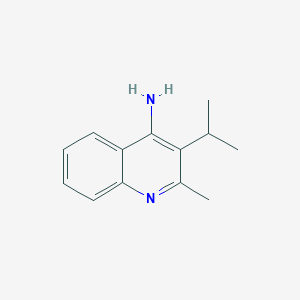
2-甲基-3-(丙烷-2-基)喹啉-4-胺
描述
“2-Methyl-3-(propan-2-yl)quinolin-4-amine” is a quinoline derivative . Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
Quinoline and its analogues have been synthesized using various protocols reported in the literature . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “2-Methyl-3-(propan-2-yl)quinolin-4-amine” consists of a quinoline core with a methyl group and a propan-2-yl group attached . Quinoline itself has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline and its derivatives have been functionalized for biological and pharmaceutical activities . A wide range of synthesis protocols have been reported for the construction of this scaffold . For instance, the synthesis of 2-methylquinoline has been reported using a modified Doebner–von Miller reaction protocol in the presence of a strong acid in a flow reactor with aniline and acrolein .科学研究应用
H1抗组胺药
合成了一系列新化合物,包括 2-(3-取代丙基)-3-(2-甲基苯基)喹唑啉-4-(3H)-酮,并测试了它们的 H1 抗组胺活性。这些化合物在保护动物免受组胺引起的支气管痉挛方面具有显着作用,其中一种化合物 (OT5) 表现为该系列中最活跃的化合物,显示出与标准扑尔敏马来酸盐相当的保护作用,但镇静作用明显较小,表明其作为一类新型 H1 抗组胺药的潜力 (Alagarsamy & Parthiban, 2013)。
致突变和致癌特性
2-甲基-3-(丙烷-2-基)喹啉-4-胺作为杂环胺的一部分,显示出显着的致突变和致癌特性。这些化合物在富含蛋白质的食物加热过程中形成,表现出一种分布模式,积累在代谢和排泄器官以及淋巴髓样组织和一些生殖器官中。尤其是肝脏被认为是非可提取放射性的保留部位,表明其在这些化合物的毒性中起作用 (Bergman, 1985)。
DNA加合物形成
该化合物促进了 DNA 加合物的形成,特别是在大鼠肝脏中形成了 N-(脱氧鸟苷-8-基)-2-氨基-3-甲基咪唑并 [4,5-f] 喹啉 (dG-C8-IQ)。这表明它与遗传物质相互作用,并在致癌作用中具有潜在意义 (Soglia 等人,2001)。
心脏效应
对非人类灵长类动物的研究表明,2-甲基-3-(丙烷-2-基)喹啉-4-胺会导致心脏损伤,慢性暴露后可观察到心肌损伤。这表明该化合物除了致癌作用外,还可能参与心脏变性 (Thorgeirsson 等人,1994)。
潜在的抗纤维化药物
一种化合物,3-((5-(6-甲基吡啶-2-基)-4-(喹喔啉-6-基)-1H-咪唑-2-基)甲基)苯甲酰胺 (IN-1130),与 2-甲基-3-(丙烷-2-基)喹啉-4-胺具有结构成分,已对其药代动力学和作为抗纤维化药物的潜力进行了研究。它在抑制肾和肝纤维化方面显示出有希望的结果,可以作为一种有效的口服抗纤维化药物 (Kim 等人,2008)。
属性
IUPAC Name |
2-methyl-3-propan-2-ylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-8(2)12-9(3)15-11-7-5-4-6-10(11)13(12)14/h4-8H,1-3H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBIYLVYHJCSDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(propan-2-yl)quinolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine](/img/structure/B1428759.png)
![Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate](/img/structure/B1428764.png)
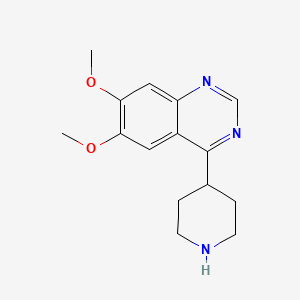
![3-(2-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1428766.png)
